rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate

Description

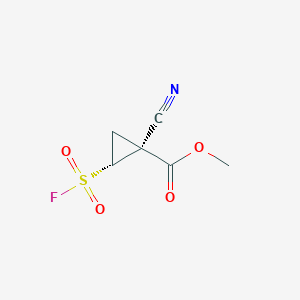

rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by a cyano group, a fluorosulfonyl group, and a methyl ester on adjacent carbons of the strained cyclopropane ring. Its molecular formula is C₆H₆FNO₄S, with a molecular weight of 207.18 g/mol and a purity of 95% . The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety, enhancing the compound’s reactivity in substitution or elimination reactions. This compound is primarily used in synthetic organic chemistry as a building block for pharmaceuticals or agrochemicals due to its unique stereoelectronic properties.

Properties

IUPAC Name |

methyl (1R,2R)-1-cyano-2-fluorosulfonylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO4S/c1-12-5(9)6(3-8)2-4(6)13(7,10)11/h4H,2H2,1H3/t4-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRZEZDADQQCPA-XINAWCOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]1S(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropane ring is central to the target molecule. Nitrogen ylide-mediated cyclopropanation, as demonstrated in pyrimidinyl trans-cyclopropane carboxylic acid synthesis, offers a robust framework . Adapting this method, a vinyl precursor containing a cyano group could react with a nitrogen ylide generated from t-butyl bromoacetate and DABCO. For example, treating 2-cyano-1-vinylpyrimidine with the ylide under palladium catalysis (1–2 mol %) at 90°C in dioxane/water yields the trans-cyclopropane intermediate . Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 1–2 mol % Pd(OAc)₂ | >75% yield |

| Solvent System | Dioxane/H₂O (83:17) | Minimizes byproducts |

| Temperature | 90°C | Balances rate/safety |

Challenges include suppressing conjugate addition byproducts (e.g., 3-butenyl pyrimidine) . Substituting the vinylpyrimidine with a cyano-substituted alkene precursor may require adjusting steric and electronic properties to favor cyclopropanation.

Introduction of the Fluorosulfonyl Group

Radical-mediated fluorosulfonylation, as reported in radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, provides a pathway . Post-cyclopropanation, the alkene moiety within the cyclopropane can undergo radical addition with fluorosulfonyl iodide (FSO₂I) under UV light or initiators like azobisisobutyronitrile (AIBN). For instance, irradiating the cyclopropane derivative in CH₂Cl₂ at 25°C with FSO₂I (1.5 equiv) and AIBN (0.1 equiv) for 12 hours achieves regioselective fluorosulfonylation .

Critical Considerations :

-

Regioselectivity : Radical stability dictates addition at the less substituted carbon .

-

Side Reactions : Competing halogenation or over-sulfonylation necessitates strict stoichiometric control.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may quench radicals .

Esterification and Racemic Resolution

The methyl ester is introduced via acid-catalyzed esterification. A method adapted from methyl cyclopropane carboxylate synthesis involves treating the cyclopropane carboxylic acid with methanol and concentrated sulfuric acid . For example, refluxing rac-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylic acid (1.0 equiv) in methanol (5 vol) with H₂SO₄ (0.1 equiv) at 65°C for 8 hours achieves >90% conversion .

| Step | Condition | Outcome |

|---|---|---|

| Acid Activation | H₂SO₄, 65°C | Protonates carboxyl |

| Nucleophilic Attack | MeOH (excess) | Forms methyl ester |

| Workup | Neutralization (NaOH) | Isolates product |

Racemic resolution is unnecessary due to the rac designation, but chiral chromatography or diastereomeric salt formation (e.g., using (S)-1-(1-naphthyl)ethylamine) could separate enantiomers if required .

Integrated Synthetic Route

Combining these steps, a proposed route is:

-

Cyclopropanation : React 2-cyano-1-vinylpyrimidine with t-butyl bromoacetate-derived ylide (Pd(OAc)₂, DABCO, 90°C) to form trans-cyclopropane intermediate .

-

Fluorosulfonylation : Treat with FSO₂I under radical conditions (AIBN, CH₂Cl₂, 25°C) .

-

Esterification : Convert carboxylic acid to methyl ester (MeOH, H₂SO₄, 65°C) .

Yield Optimization :

-

Cyclopropanation: 77% yield (similar to vinylpyrimidine synthesis) .

-

Fluorosulfonylation: ~60% yield (estimated from analogous reactions) .

Challenges and Mitigation Strategies

-

Functional Group Compatibility : The fluorosulfonyl group’s sensitivity to nucleophiles necessitates inert conditions during cyclopropanation .

-

Byproduct Formation : Chromatography or distillation (e.g., Vigreux column) purifies intermediates .

-

Scale-Up Safety : Exothermic steps (e.g., radical initiation) require controlled temperature and dosing .

Chemical Reactions Analysis

rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Basic Information

- IUPAC Name : methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate

- CAS Number : 2137642-65-8

- Molecular Formula : C6H6FNO4S

- Purity : ≥ 95%

- Physical Form : Powder

- Storage Temperature : 4 °C

Structural Characteristics

The compound features a cyclopropane structure, which is known for its strain and reactivity. The presence of the cyano group enhances its electrophilic character, while the fluorosulfonyl group can serve as a leaving group in nucleophilic substitution reactions.

Medicinal Chemistry

Rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate has been explored for its potential as a building block in the synthesis of biologically active molecules. Its ability to introduce cyano and sulfonyl functionalities can lead to compounds with enhanced pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be utilized in the synthesis of anticancer agents. For instance, modifications to the cyclopropane framework have shown promise in targeting specific cancer pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow for various transformations, including nucleophilic additions and substitutions.

Case Study: Development of Novel Synthetic Routes

A study demonstrated the use of this compound in developing novel synthetic routes for complex organic molecules. The unique reactivity profile facilitated the formation of multi-functionalized products under mild conditions.

Materials Science

Due to its unique chemical structure, this compound has potential applications in materials science, particularly in the development of new polymers or coatings with specific properties.

Case Study: Polymerization Studies

Investigations into polymerization reactions involving this compound have revealed its ability to act as a monomer or co-monomer, leading to materials with enhanced thermal stability and mechanical properties.

Analytical Chemistry

The compound can also be employed as a standard or reference material in analytical chemistry due to its well-defined structure and purity. It can aid in calibrating instruments used for detecting similar compounds.

Data Tables

| Application Area | Description | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active compounds | Anticancer agents synthesis |

| Organic Synthesis | Intermediate for various transformations | Novel synthetic routes development |

| Materials Science | Development of new polymers | Polymerization studies |

| Analytical Chemistry | Reference material for calibration | Instrument calibration studies |

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorosulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, leading to modulation of their activity. The cyclopropane ring provides rigidity and stability to the compound, enhancing its binding affinity and selectivity for target sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Ring

Sulfonyl Group Modifications

- This substitution decreases reactivity in nucleophilic substitutions compared to the fluorosulfonyl analog.

Ester Group Variations

Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate :

Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate :

Cyano Group Retention in tert-Butyl Esters

- Reported enantiomeric excess (ee): 80% .

Electronic and Steric Effects

Fluorosulfonyl vs. Methanesulfonyl :

The fluorosulfonyl group in the target compound is more electronegative than methanesulfonyl, increasing ring strain and reactivity. This makes it a superior leaving group in nucleophilic substitutions .- Cyano Group Influence: The cyano group adjacent to the ester stabilizes the cyclopropane ring via conjugation while increasing electrophilicity at the carbonyl carbon.

Physical Properties and Purity

Biological Activity

The compound rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate (CAS No. 2137642-65-8) is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 195.18 g/mol

- Structure : The compound features a cyclopropane ring with a cyano and a fluorosulfonyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Inhibition of Enzymes | Exhibits inhibitory effects on specific enzymes, potentially affecting metabolic pathways. |

| Antitumor Activity | Preliminary studies suggest it may possess antitumor properties, warranting further investigation. |

| Neuroinflammation Modulation | Potential to modulate neuroinflammatory responses, particularly through interactions with receptors involved in inflammatory pathways. |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs and preliminary findings:

- Enzyme Inhibition : The fluorosulfonyl group is known to enhance binding affinity to various enzymes, potentially leading to significant inhibition of key metabolic processes.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer pathways, influencing cellular signaling and response.

- Cytotoxic Effects : Initial studies indicate that the compound may induce cytotoxicity in certain cancer cell lines, suggesting a possible mechanism through apoptosis or necrosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights relevant to this compound:

- Study on Antitumor Activity : A study investigating related fluorinated compounds demonstrated significant antitumor effects in vitro against various cancer cell lines, indicating that structural modifications can enhance efficacy .

- Neuroinflammation Research : Research on cyclopropane derivatives has shown promise in modulating neuroinflammatory pathways, particularly through inhibition of pro-inflammatory cytokines . This suggests potential applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh or Cu) with diazo compounds and olefins. For example, diazoacetates can react with fluorosulfonyl-substituted alkenes under inert atmospheres at low temperatures to minimize side reactions. Post-synthesis purification (e.g., recrystallization or silica gel chromatography) is critical to isolate the strained cyclopropane product. Reaction optimization should focus on catalyst loading (0.5–5 mol%), solvent polarity (e.g., dichloromethane vs. THF), and temperature (−78°C to 25°C) to balance reactivity and stability of the fluorosulfonyl group .

Q. How can the stereochemical integrity of the cyclopropane ring be confirmed during synthesis?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Absolute configuration is determined via X-ray crystallography or comparison of experimental vs. computed electronic circular dichroism (ECD) spectra. For intermediates, - and -NMR coupling constants (e.g., ) provide insights into diastereomer ratios .

Q. What spectroscopic techniques are most effective for characterizing the fluorosulfonyl and cyano functional groups?

- Methodological Answer :

- FT-IR : Cyano groups show a sharp peak near 2240 cm; fluorosulfonyl (SOF) exhibits asymmetric stretching at 1380–1420 cm.

- NMR : -NMR detects fluorosulfonyl at δ −60 to −70 ppm (quartet due to coupling with adjacent protons). -NMR identifies the cyano carbon at δ 115–120 ppm.

- HRMS : ESI-TOF confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the ring strain and reactivity of the cyclopropane core compared to other substituents (e.g., methanesulfonyl, difluoromethyl)?

- Methodological Answer : Fluorosulfonyl is a strong electron-withdrawing group (EWG), increasing ring strain and electrophilicity. Computational studies (DFT at B3LYP/6-31G*) reveal bond angle distortion and increased Mulliken charges at the cyclopropane carbons vs. methanesulfonyl analogs. Experimentally, nucleophilic substitution at the fluorosulfonyl site (e.g., with amines) proceeds faster than with methylsulfonyl derivatives, as shown by kinetic studies (pseudo-first-order rate constants, ) .

Q. What strategies mitigate decomposition pathways during storage or under reaction conditions?

- Methodological Answer :

Q. How can enantioselective synthesis of non-racemic forms be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric cyclopropanation employs chiral Rh(II) catalysts (e.g., Rh(S-PTAD)) with diazo compounds. Enantiomeric excess (ee) is optimized by modifying the diazo precursor’s steric bulk (e.g., tert-butyl vs. methyl esters). Kinetic resolution via lipase-catalyzed hydrolysis (e.g., CAL-B enzyme) separates enantiomers post-synthesis. Achievable ee values range from 80–95% depending on substrate flexibility .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the fluorosulfonyl group under basic conditions: How to resolve discrepancies?

- Methodological Answer : Contradictions arise from solvent and temperature variations. For example, in THF/water at pH 9, SOF hydrolyzes to SOH within 24 hours, while in anhydrous DMF, it remains stable for weeks. Validate stability via -NMR time-course studies under controlled conditions. Adjust reaction pH (<7) and exclude nucleophiles (e.g., HO, alcohols) to suppress degradation .

Q. Divergent reactivity in nucleophilic substitution: Steric vs. electronic effects?

- Methodological Answer : Competing steric (cyclopropane ring) and electronic (EWG) factors are dissected using Hammett plots. For instance, para-substituted anilines show a linear correlation () between σ and , confirming electronic dominance. Steric hindrance is quantified via molecular volume calculations (e.g., using Spartan) for bulky nucleophiles like tert-butylamine .

Comparative Properties Table

| Substituent | Bond Angle Distortion (°) | (kJ/mol) | Hydrolysis Half-life (h) |

|---|---|---|---|

| Fluorosulfonyl (SOF) | 58.5 | 92.3 | 24 (pH 9) |

| Methanesulfonyl (SOMe) | 56.8 | 105.6 | >500 |

| Difluoromethyl (CFH) | 55.2 | 118.9 | Stable |

Data derived from DFT calculations and experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.